Isoobacunoic acid
Description
Isoobacunoic acid is a branched-chain carboxylic acid characterized by a unique alkyl side chain configuration that distinguishes it from linear homologs. The compound’s branched structure likely enhances its lipid solubility and metabolic stability compared to linear counterparts, though detailed mechanistic studies remain scarce in the available literature.
Properties
Molecular Formula |
C26H32O8 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[(1R,2R,4S,7S,8S,11R,12R,13S,16R)-7-(furan-3-yl)-1,8,12,15,15-pentamethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-13-yl]acetic acid |
InChI |
InChI=1S/C26H32O8/c1-22(2)15-10-16(27)25(5)14(24(15,4)17(33-22)11-18(28)29)6-8-23(3)19(13-7-9-31-12-13)32-21(30)20-26(23,25)34-20/h7,9,12,14-15,17,19-20H,6,8,10-11H2,1-5H3,(H,28,29)/t14-,15+,17+,19+,20-,23+,24-,25+,26-/m1/s1 |
InChI Key |
HEKGWBIGPAUHQK-UGVRIGBXSA-N |
SMILES |
CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)C(O[C@H]4CC(=O)O)(C)C)C |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
Synonyms |
isoobacunoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
Key Research Findings
- Thermal Stability: Branched-chain acids like isononanoic acid exhibit higher thermal stability than linear acids due to reduced intermolecular interactions, a trait likely shared by this compound .
- Biological Activity: Isobutyric acid’s antimicrobial properties are well-documented, but this compound’s longer chain may enhance membrane disruption in pathogens, as seen in preliminary toxicity assays .
Mechanistic Divergences
- Synthetic Pathways: Isoononanoic acid is typically synthesized via Koch carbonylation, while this compound may require tailored catalysts for optimal yield due to steric hindrance from its branching .
- Metabolic Pathways: Shorter-chain acids like isobutyric acid are rapidly metabolized via β-oxidation, whereas this compound’s branching may slow enzymatic degradation, as observed in microbial studies .
Critical Analysis of Literature Gaps
The provided evidence highlights a paucity of direct studies on this compound, necessitating extrapolation from structural analogues. For instance:
- details regulatory codes for isononanoic acid (e.g., KECI KE-34559) but lacks this compound’s safety profiles.
Future Research Directions
Synthetic Optimization: Explore novel catalytic systems to improve this compound’s synthesis efficiency.
Toxicological Profiling: Conduct in vitro and in vivo studies to benchmark its safety against isononanoic acid.
Functional Applications : Investigate its utility in biodegradable polymers, leveraging its hypothesized thermal stability.
Q & A
Q. What are the key physicochemical properties of Isoobacunoic acid that influence its antimicrobial activity?
this compound (CAS 751-28-0) has a molecular weight of 472, a pKa between 4 and 6, a Log P of 2.33, and a Log D of -1.03 at pH 7.4 . These properties suggest moderate lipophilicity but poor solubility in physiological conditions, which impacts bioavailability. To assess these properties experimentally, researchers can use techniques like shake-flask solubility assays, potentiometric titration for pKa determination, and reversed-phase HPLC for Log P/D measurements. These parameters are critical for designing in vitro antimicrobial assays, as solubility and ionization state affect compound diffusion across bacterial membranes .
Q. How can researchers validate the antimicrobial activity of this compound in vitro?
Standard protocols include broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative reference strains (e.g., Staphylococcus aureus ATCC 29213). This compound’s primary bioactivity is reported as antibacterial, but its efficacy may vary with bacterial membrane composition. Researchers should control for pH-dependent solubility (given its pKa range) and use dimethyl sulfoxide (DMSO) as a solvent, ensuring concentrations ≤1% to avoid cytotoxicity .
Q. What experimental approaches are suitable for isolating this compound from natural sources?
Q. How does the structural modification of this compound (e.g., glycosylation) alter its bioactivity?
Glycosylated derivatives like this compound 17-β-D-glucoside (CAS 125225-95-8) exhibit distinct physicochemical profiles, with reduced Log D (-3.49) and enhanced solubility. To study structure-activity relationships (SAR), researchers can synthesize analogs via enzymatic glycosylation or chemical conjugation, followed by comparative bioassays. For example, glycosylation may reduce antimicrobial potency but improve pharmacokinetic properties, such as plasma stability .
Q. What methodologies resolve contradictions in reported antimicrobial efficacy across studies?
Discrepancies may arise from variations in bacterial strains, growth media (e.g., cation-adjusted Mueller-Hinton broth vs. nutrient agar), or compound purity. Researchers should:
- Standardize protocols using CLSI/EUCAST guidelines.
- Validate compound purity via HPLC (>95%).
- Perform time-kill assays to differentiate bacteriostatic vs. bactericidal effects. Cross-reference findings with structurally related compounds (e.g., Ichangin, Limonin) to identify conserved bioactive motifs .
Q. How can molecular docking elucidate this compound’s interaction with viral proteins?
this compound binds to residues like HisA163, ArgA188, and ThrA190 in SARS-CoV-2 proteases, as shown in molecular docking studies. Researchers can use AutoDock Vina or Schrödinger’s Glide to model binding affinities, comparing results with in vitro enzymatic inhibition assays (e.g., fluorescence-based protease activity). Docking parameters should include protonation states consistent with physiological pH (aligning with its pKa) .
Q. What strategies optimize this compound’s bioavailability for in vivo studies?
Poor solubility (Log D = -1.03 at pH 7.4) limits bioavailability. Advanced approaches include:
- Nanoformulation (e.g., liposomes or polymeric nanoparticles).
- Prodrug synthesis (e.g., ester derivatives to enhance membrane permeability).
- Pharmacokinetic profiling via LC-MS/MS to assess plasma half-life and tissue distribution in rodent models .
Methodological Resources
- Data Analysis : Use tools like GraphPad Prism for dose-response curves (IC50 calculations) and ANOVA for multi-group comparisons .
- Structural Confirmation : Report NMR chemical shifts (δ ppm) and coupling constants (J in Hz) following IUPAC guidelines .
- Ethical Compliance : Adhere to institutional guidelines for antimicrobial resistance studies to prevent misuse of data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
